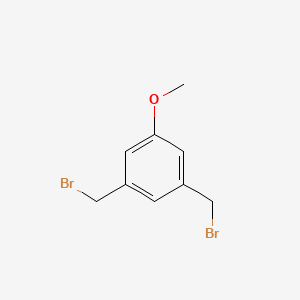

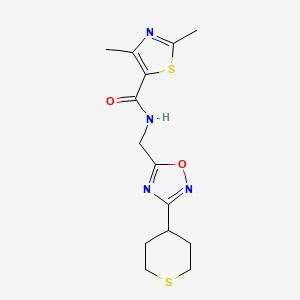

![molecular formula C13H9ClN2 B2753347 3-(4-氯苯基)咪唑并[1,5-a]吡啶 CAS No. 77250-69-2](/img/structure/B2753347.png)

3-(4-氯苯基)咪唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine is a chemical compound with the IUPAC name 3-(4-chlorophenyl)imidazo[1,5-a]pyridine . It has a molecular weight of 256.69 . This compound is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .Chemical Reactions Analysis

Imidazo[1,5-a]pyridines can undergo various chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has also been established for imidazo[1,5-a]pyridine synthesis .科学研究应用

Corrosion Inhibition

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine derivatives have been evaluated for their effectiveness in inhibiting corrosion. In one study, derivatives of this compound were assessed as inhibitors against mild steel corrosion in hydrochloric acid. These inhibitors showed high performance, with some achieving inhibition percentages of up to 90%. Potentiodynamic Polarization indicated that the derivatives acted as mixed-type inhibitors. The study utilized techniques like Electrochemical Impedance Spectroscopy, Scanning Electron Microscopy, and computational approaches to support these findings (Saady et al., 2021).

Biological Activity

Derivatives of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine have been synthesized and tested for biological activity against bacteria and fungi. Some of these derivatives demonstrated moderate activity, which was determined using assays for antimicrobial effectiveness. These studies provide insights into the potential uses of these compounds in medicinal chemistry and drug development (Bhuva et al., 2015).

Photophysical Investigation

Research into imidazo[1,5-a]pyridine-based fluorophores reveals their potential as fluorescent membrane probes. These compounds, due to their photophysical properties and solvatochromic behavior, are suitable for studying membrane dynamics, hydration, and fluidity, which are essential for monitoring cellular health and exploring biochemical pathways. This research points towards the potential of imidazo[1,5-a]pyridine derivatives in chemical biology and sensor technology (Renno et al., 2022).

Electrosynthesis

3-Acyl imidazo[1,5-a]pyridines, which have pharmaceutical significance, have been synthesized using electrochemical methods. This approach allows for the direct synthesis of these compounds in a more efficient manner compared to traditional multi-step reactions. This development highlights the role of electrochemical processes in enhancing the synthesis of pharmaceutical moieties (Wang et al., 2022).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds, including derivatives of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine, have been explored for their potential in treating heart and circulatory failures. Their anticholinesterase activity, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been investigated, indicating their therapeutic potential in pharmaceutical applications (Kwong et al., 2019).

未来方向

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Therefore, the future directions of research on 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine and its derivatives could involve these areas.

作用机制

Target of Action

Imidazo[1,5-a]pyridine derivatives have been found to interact with various receptors and enzymes, such as vascular endothelial growth factor receptor 2 (vegfr2) . The role of VEGFR2 is crucial in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been shown to interact with their targets through various mechanisms, such as phosphorylation .

Biochemical Pathways

For instance, they have been shown to affect the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses .

Result of Action

Imidazo[1,5-a]pyridine derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and antineoplastic effects .

生化分析

Biochemical Properties

It is known that imidazo[1,5-a]pyridines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that imidazo[1,5-a]pyridine derivatives may have anticancer properties, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that imidazo[1,5-a]pyridines may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3-(4-chlorophenyl)imidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDFXXDMJXVNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

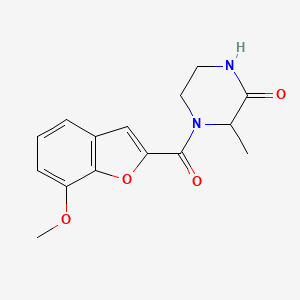

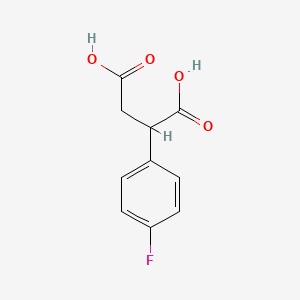

![2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2753266.png)

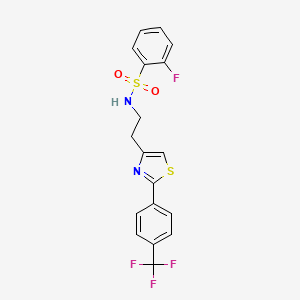

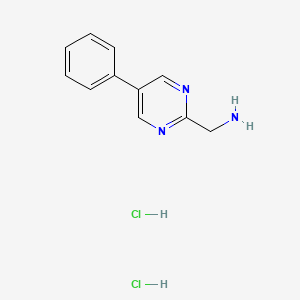

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide](/img/structure/B2753268.png)

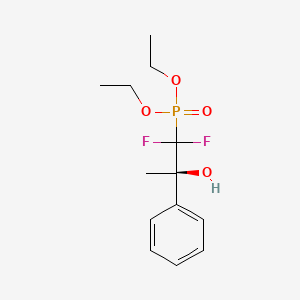

amino}-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2753280.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)

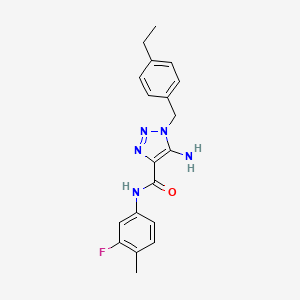

![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2753286.png)